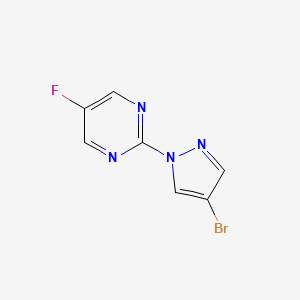

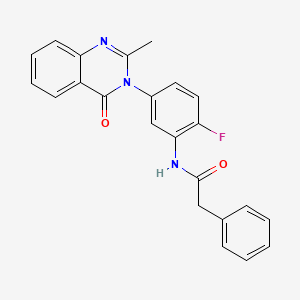

2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the molecular formula C5H7BrN2O . It has an average mass of 191.026 Da and a monoisotopic mass of 189.974167 Da .

Synthesis Analysis

While specific synthesis methods for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” were not found, pyrazolines are typically synthesized from chalcones and p-hydrazinobenzenesulfonamide hydrochloride in ethanol in the presence of glacial acetic acid .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is represented by the SMILES string BrC1=CN(CCO)N=C1 . The InChI code for this compound is 1S/C5H7BrN2O/c6-5-3-7-8(4-5)1-2-9/h3-4,9H,1-2H2 .

Physical And Chemical Properties Analysis

The compound “2-(4-Bromo-1H-pyrazol-1-yl)ethanol” has a density of 1.743g/cm3, a boiling point of 299.235ºC at 760 mmHg, and a flash point of 134.773ºC . The exact mass is 189.97400 and the molecular weight is 191.02600 .

科学的研究の応用

Synthesis and Application in Medicinal Chemistry

The utility of pyrazolopyrimidine derivatives in medicinal chemistry is significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. These compounds have been extensively studied for their therapeutic potential across various disease conditions, including central nervous system disorders, cardiovascular diseases, cancer, and inflammatory conditions. The synthesis and application of these derivatives, including structural analogs of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine, involve complex reactions facilitated by hybrid catalysts, demonstrating their broad applicability in developing lead molecules for drug discovery. For instance, hybrid catalysts have been employed in synthesizing pyranopyrimidine scaffolds, highlighting the role of this compound and its analogs in the advancement of medicinal chemistry (Parmar, Vala, & Patel, 2023).

Role in Drug Discovery

The synthesis of pyrazolo[3,4-d]pyrimidines, structurally related to this compound, has been explored for their significant biological activities. These activities include antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and analgesic properties, among others. Such compounds have been developed through various synthetic pathways, including multicomponent reactions, and their biological efficacy has been tested across different models, suggesting the potential of this compound in contributing to novel therapeutic agents (Chauhan & Kumar, 2013).

Advanced Synthesis Techniques

Research into the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, which shares a functional group similarity with this compound, has led to the development of practical, pilot-scale methods. These methods aim at optimizing the synthesis process to be more cost-effective and efficient, underscoring the chemical's importance in the synthesis of non-steroidal anti-inflammatory drugs and highlighting the broader implications for medicinal chemistry research (Qiu, Gu, Zhang, & Xu, 2009).

作用機序

While the mechanism of action for “2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine” is not available, pyrazolines and their derivatives have been reported to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety and Hazards

“2-(4-Bromo-1H-pyrazol-1-yl)ethanol” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

特性

IUPAC Name |

2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICGPXPXTSZXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N2C=C(C=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)

![[(S)-1-(2-Hydroxyethyl)-2-methylpropyl]carbamic acid tert-butyl ester](/img/structure/B2615658.png)

![(9aS)-octahydro-1H-pyrido[1,2-a]piperazine; oxalic acid](/img/structure/B2615666.png)

![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)

![7-((3-Nitrophenyl)((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)methyl)quinolin-8-ol](/img/structure/B2615674.png)

![Tert-butyl 4-[(2-methyl-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2615675.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)